Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
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Overview
Description
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate involves several steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Uniqueness
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C22H40N2O4 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) |
InChI Key |
VMCGMPITVQIMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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